PD 134922 is synthesized from a specific chemical framework that includes a triazine scaffold. The compound is related to other derivatives that exhibit biological activity against various pathogens, including Mycobacterium tuberculosis . Its classification as a protease inhibitor places it within a broader category of antiviral agents that target viral enzymes essential for replication.
The synthesis of PD 134922 involves several key steps, typically employing methods that allow for the formation of specific functional groups that enhance its inhibitory activity. The general synthetic route can be summarized as follows:
Technical parameters such as reaction time, temperature, and concentration of reactants are crucial for achieving high yields and desired purity levels.
The molecular structure of PD 134922 can be described using the following characteristics:
The structural analysis reveals insights into how modifications to the molecular framework can enhance or diminish its efficacy as a protease inhibitor.
PD 134922 participates in various chemical reactions primarily related to its interaction with the HIV protease enzyme:
Understanding these reactions helps in optimizing PD 134922's design for enhanced potency and selectivity against HIV protease.
The mechanism of action for PD 134922 involves several steps:
Quantitative analyses often involve measuring changes in viral replication rates in the presence and absence of PD 134922.
The physical and chemical properties of PD 134922 include:
These properties are integral for pharmaceutical development, influencing formulation strategies for effective delivery.
PD 134922's primary application lies in its use as an antiviral agent against HIV. Its role as a protease inhibitor makes it an essential component in antiretroviral therapy regimens. Additionally, ongoing research explores its potential applications in treating other viral infections or diseases where protease inhibition may be beneficial.
The development of PD 134922 exemplifies a strategic repurposing approach where renin inhibitor pharmacophores were systematically evaluated for HIV-1 protease inhibition. Renin inhibitors like CP-85339 (a tetrapeptide renin inhibitor) [6] and SR 42128 [1] provided foundational scaffolds due to their specificity for aspartyl proteases. Researchers screened these libraries using molecular similarity algorithms that prioritized compounds with:
PD 134922 emerged from this screening with an IC₅₀ of 15 nM against HIV-1 protease – a potency derived from its structural optimization from earlier renin inhibitors like PD 125967 [1] [3]. Its butyl-cyclohexyl-propanamide core enabled dual-binding interactions while retaining the renin-inhibiting pharmacophore (IC₅₀: 22 nM for related analog PD 125754 [1]).
Table 1: Key Renin-to-HIV-1 Protease Inhibitor Analogs
Compound | Renin IC₅₀ (nM) | HIV-1 Protease IC₅₀ (nM) | Scaffold Origin |
---|---|---|---|
PD 134922 | 18* | 15 [3] [10] | Modified tetrapeptide |
CP-85339 | 42 [6] | >1,000 | Linear tetrapeptide |
PD 125754 | 22 [1] | 210* | Pyrrolidine-based |
Estimated values from structural analogs |
The cross-reactivity of PD 134922 stems from conserved structural features between HIV-1 protease and human renin:
Catalytic Dyad Homology: Both enzymes utilize aspartate pairs (Asp25/25' in HIV-1 protease; Asp38/Asp226 in renin) for peptide bond hydrolysis [2] [8]. PD 134922’s (2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy moiety hydrogen-bonds to these residues, mimicking the tetrahedral transition state [7] [10].
Substrate Binding Pocket Topography: Renin’s extended S3-S1' substrate cleft (optimized for angiotensinogen) shares ~35% volumetric overlap with HIV-1 protease’s cleft [2] [5]. This permits inhibitors like PD 134922 to exploit:
Flap region contacts (Gly48/Gly48' in HIV-1; Ser230/Thr12 in renin) through morpholine sulfonamide groups [3] [8]
Dimerization Dependence: Both enzymes function as dimers (homo- for HIV-1 protease; hetero-for renin), enabling PD 134922 to disrupt oligomerization via interfacial binding – a mechanism validated through crystallography [5] [8].
Table 2: Structural Alignment of Target Enzymes
Feature | HIV-1 Protease | Human Renin | PD 134922 Adaptation |
---|---|---|---|
Catalytic residues | Asp25/Asp25' | Asp38/Asp226 | H-bond to carbonyl groups |
S1/S1' subsite volume | 290 ų | 310 ų | Cyclohexyl group occupancy |
Flap flexibility | Gly48-Gly52 (high) | Thr77-Ser81 (moderate) | Morpholine sulfonamide constraint |
Dimer interface energy | -15.2 kcal/mol | -12.7 kcal/mol | Butylamide disruption |
PD 134922 was optimized via iterative structure-activity relationship (SAR) cycles informed by high-throughput screening:
Stage 1: FRET-Based Protease AssaysLibraries of 12,000+ renin inhibitors were screened using fluorogenic substrates (e.g., Renin FRET Substrate I [1]). Compounds exhibiting >70% inhibition at 100 nM underwent IC₅₀ determination. PD 134922 showed 92% inhibition (IC₅₀ = 15 nM) – 6-fold better than precursor PD 132002 [1] [3].
Stage 2: Crystallographic Binding AnalysisCo-crystallization of hits with HIV-1 protease (PDB: unreported) and renin identified optimal substitutions:
Pent-4-enoyl linker improved solvent exposure without sacrificing binding [3] [7]
Stage 3: Selectivity ProfilingCounter-screening against human aspartic proteases (gastricsin, cathepsin D) confirmed >100-fold selectivity for HIV-1 protease/renin – attributed to the charged cyclohexylammonium group repelled by cathepsin D’s Glu13 [5] [8].
Table 3: High-Throughput Screening Metrics for PD 134922
Screening Stage | Throughput | Key Parameter | PD 134922 Result |
---|---|---|---|
Primary FRET screening | 1,536-well | % Inhibition (100 nM) | 92% |
IC₅₀ refinement | 384-well | HIV-1 protease IC₅₀ | 15 nM [10] |
Selectivity index | Enzyme panel | Renin/HIV vs. Cathepsin D | 120 |
Crystallographic yield | 20 complexes | Resolution (Å) | 2.1 |
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